Cas no 175965-67-0 (6,8-dichloro-1,2,4triazolo1,5-apyridin-2-amine)
6,8-dichloro-1,2,4triazolo1,5-apyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- [1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6,8-dichloro-
- 2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine
- 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
- 6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 6,8-dichloro-1,2,4triazolo1,5-apyridin-2-amine
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- MDL: MFCD23381259
- Inchi: 1S/C6H4Cl2N4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11)
- InChI Key: ZBBMZIPJVYBNDM-UHFFFAOYSA-N
- SMILES: C12=NC(N)=NN1C=C(Cl)C=C2Cl
6,8-dichloro-1,2,4triazolo1,5-apyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1031310-1g |
6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
175965-67-0 | 95% | 1g |
$595.0 | 2024-04-22 | |
| eNovation Chemicals LLC | D777345-1g |
2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine |
175965-67-0 | 95% | 1g |
$715 | 2025-02-19 | |
| eNovation Chemicals LLC | D777345-1g |
2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine |
175965-67-0 | 95% | 1g |
$715 | 2024-07-20 | |
| Enamine | EN300-1274698-0.05g |
6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
175965-67-0 | 0.05g |
$732.0 | 2023-06-08 | ||
| Enamine | EN300-1274698-0.1g |
6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
175965-67-0 | 0.1g |
$767.0 | 2023-06-08 | ||
| Enamine | EN300-1274698-0.25g |
6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
175965-67-0 | 0.25g |
$801.0 | 2023-06-08 | ||
| Enamine | EN300-1274698-0.5g |
6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
175965-67-0 | 0.5g |
$836.0 | 2023-06-08 | ||
| Enamine | EN300-1274698-1.0g |
6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
175965-67-0 | 1g |
$871.0 | 2023-06-08 | ||
| Enamine | EN300-1274698-2.5g |
6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
175965-67-0 | 2.5g |
$1707.0 | 2023-06-08 | ||
| Enamine | EN300-1274698-5.0g |
6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
175965-67-0 | 5g |
$2525.0 | 2023-06-08 |
6,8-dichloro-1,2,4triazolo1,5-apyridin-2-amine Suppliers
6,8-dichloro-1,2,4triazolo1,5-apyridin-2-amine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
Additional information on 6,8-dichloro-1,2,4triazolo1,5-apyridin-2-amine
Professional Introduction to 6,8-dichloro-1,2,4triazolo1,5-apyridin-2-amine (CAS No. 175965-67-0)
6,8-dichloro-1,2,4triazolo1,5-apyridin-2-amine, identified by its Chemical Abstracts Service (CAS) number 175965-67-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazoloapyridine class, a structural motif known for its versatile biological activities and potential therapeutic applications. The presence of multiple nitrogen atoms in its core structure contributes to its unique electronic properties and reactivity, making it a valuable scaffold for drug discovery and development.
The chemical structure of 6,8-dichloro-1,2,4triazolo1,5-apyridin-2-amine consists of a fused triazole ring and an apyridine moiety, both of which are functionalized with chloro and amino groups. This specific arrangement of substituents imparts distinct pharmacophoric features that can interact with biological targets in various ways. The chlorine atoms at the 6th and 8th positions enhance the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are commonly employed in medicinal chemistry to derivatize and optimize lead compounds.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential antimicrobial, anticancer, and anti-inflammatory properties. 6,8-dichloro-1,2,4triazolo1,5-apyridin-2-amine has emerged as a promising candidate in this context due to its ability to modulate key biological pathways. Studies have demonstrated its efficacy in inhibiting the growth of certain resistant bacterial strains by interfering with essential metabolic processes. Additionally, preclinical investigations suggest that this compound may exhibit inhibitory effects on kinases and other enzymes involved in cancer progression.
The synthesis of 6,8-dichloro-1,2,4triazolo1,5-apyridin-2-amine involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The process typically begins with the condensation of appropriate precursors under inert conditions to form the triazole ring. Subsequent functionalization steps introduce the chloro and amino groups at strategic positions within the molecule. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency and selectivity of these transformations.
The pharmacological profile of 6,8-dichloro-1,2,4triazolo1,5-apyridin-2-amine has been extensively evaluated through in vitro and in vivo studies. These investigations have revealed its potential as an antimicrobial agent by demonstrating its ability to disrupt bacterial cell wall synthesis and membrane integrity. Furthermore, the compound has shown promise in preclinical models as a kinase inhibitor by binding to ATP-binding pockets of target enzymes. This binding affinity is attributed to the optimized steric and electronic properties of its triazoloapyridine core.
One of the most compelling aspects of 6,8-dichloro-1,2,4triazolo1,5-apyridin-2-amine is its structural versatility. Medicinal chemists have leveraged this compound as a building block for generating libraries of derivatives with enhanced pharmacological properties. By modifying substituents at various positions within the molecule, researchers can fine-tune its activity against specific biological targets. This approach has led to the identification of several potent analogs with improved solubility profiles and reduced toxicity.
The computational modeling studies on 6,8-dichloro-1,2,4triazolo1,5-apyridin-2-amine have provided valuable insights into its interactions with biological targets at the molecular level. These studies utilize advanced algorithms to predict binding affinities and identify key residues involved in receptor-ligand interactions. Such information is crucial for designing next-generation drugs with improved efficacy and selectivity. The integration of computational methods with experimental data has accelerated the drug discovery process significantly.
Recent advancements in biotechnology have enabled high-throughput screening techniques that allow for rapid evaluation of large compound libraries against various disease-related targets. 6,8-dichloro-1,2,4triazolo1,5-apyridin-2-am ine has been incorporated into several such screens due to its promising pharmacological profile. These screens have identified novel therapeutic candidates that are currently undergoing further optimization before entering clinical trials.
The future prospects for 6 ,8 - dichloro - 1 , 2 , 4 triazol o 1 , 5 - apy ridin - 2 - am ine are bright , with ongoing research aimed at elucidating its mechanism of action and exploring new therapeutic applications . Collaborative efforts between academic institutions , pharmaceutical companies , and biotech firms are expected to yield significant breakthroughs in this field . The development of innovative synthetic methodologies will further facilitate access to this compound and its derivatives , paving the way for new treatments against various diseases.
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